2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is a chemical compound with the molecular formula C8H10F2N2O2 This compound is notable for its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-[2-(Trifluoromethyl)phenyl]propanoic acid: This compound also contains a trifluoromethyl group but differs in its aromatic ring structure.
Difluoromethylsulfone derivatives: These compounds share the difluoromethyl group but have different functional groups and applications.
Uniqueness
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is unique due to its specific combination of a pyrazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
2229091-05-6 |
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Molecular Formula |
C8H10F2N2O2 |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H10F2N2O2/c1-4(8(13)14)5-3-12(2)11-6(5)7(9)10/h3-4,7H,1-2H3,(H,13,14) |
InChI Key |
MRILFWNOJDZIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1C(F)F)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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